2-(4-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with an ethoxy group, linked to an N-substituted acetamide group, which in turn is connected to a tetrahydroisoquinoline moiety with a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the reaction of benzylamine with glyoxal and formaldehyde under acidic conditions. The resulting intermediate is then further functionalized to introduce the ethoxyphenyl and sulfonyl groups.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : Phenolic derivatives.
Reduction: : Sulfides.
Substitution: : Derivatives with different substituents on the ethoxyphenyl ring.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might find use in the production of advanced materials or as a reagent in chemical synthesis.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific biological target. it is likely to involve interactions with specific receptors or enzymes, leading to downstream effects in cellular pathways. Further research would be needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the ethoxyphenyl group and the tetrahydroisoquinoline moiety. Similar compounds might include other substituted acetamides or isoquinolines, but the presence of the ethoxy group and the specific sulfonyl linkage sets it apart.
List of Similar Compounds
2-phenyl-1,2,3,4-tetrahydroisoquinoline
2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
N-(2-hydroxyethyl)acetamide derivatives
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-20-9-7-17(8-10-20)15-21(24)22-12-14-28(25,26)23-13-11-18-5-3-4-6-19(18)16-23/h3-10H,2,11-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRRBSXXHYOMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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